N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine
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Overview
Description
N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine is a compound that features a piperidine ring and a pyridine ring, both of which are significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine typically involves the coupling of a piperidine derivative with a pyridine derivative. One common method involves the reaction of 1-methyl-piperidin-4-ylamine with 2,5-dichloropyridine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine: Known for its versatility in chemical reactions and potential therapeutic applications.
1-(1-Methyl-piperidin-4-yl)-piperazine: Another piperidine derivative with similar applications in medicinal chemistry.
2-(1-Methyl-piperidin-4-yl)-pyrimidine: A compound with a pyrimidine ring instead of a pyridine ring, used in similar research contexts.
Uniqueness
This compound is unique due to its specific combination of a piperidine and pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H18N4 |
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Molecular Weight |
206.29 g/mol |
IUPAC Name |
5-N-(1-methylpiperidin-4-yl)pyridine-2,5-diamine |
InChI |
InChI=1S/C11H18N4/c1-15-6-4-9(5-7-15)14-10-2-3-11(12)13-8-10/h2-3,8-9,14H,4-7H2,1H3,(H2,12,13) |
InChI Key |
IVEXFEPCBNUHGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=CN=C(C=C2)N |
Origin of Product |
United States |
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